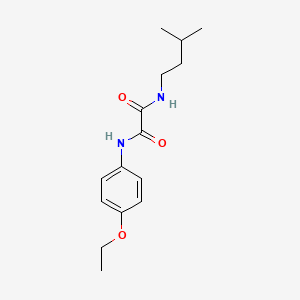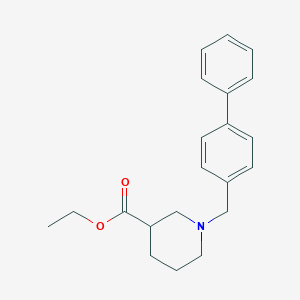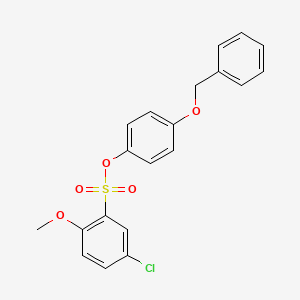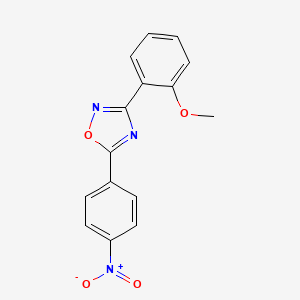![molecular formula C18H16Cl2N2 B4885714 N-(3-chlorophenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B4885714.png)
N-(3-chlorophenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride, commonly known as CPQ, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. CPQ belongs to the class of cyclopenta[b]quinoline derivatives, which have been shown to exhibit various biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of CPQ is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in cancer cell proliferation, viral replication, and inflammation. CPQ has been shown to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication, and protease, which is involved in viral replication.
Biochemical and Physiological Effects
CPQ has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and inhibition of viral replication. CPQ has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
CPQ has several advantages for laboratory experiments, including its high purity and yield, which make it suitable for further applications. CPQ also exhibits a broad range of biological activities, making it a versatile compound for various research areas. However, the limitations of CPQ include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
The potential therapeutic applications of CPQ have sparked interest in further research to explore its full potential. Some future directions for CPQ research include:
1. Investigating the potential use of CPQ in combination with other drugs for cancer therapy.
2. Exploring the potential use of CPQ as an antiviral agent for the treatment of viral infections.
3. Investigating the potential use of CPQ in the treatment of inflammatory diseases.
4. Further studies to fully understand the mechanism of action and potential side effects of CPQ.
Conclusion
In conclusion, CPQ is a promising chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. CPQ exhibits various biological activities, including antitumor, antiviral, and anti-inflammatory properties, making it a versatile compound for various research areas. Further research is needed to fully understand the potential of CPQ and its mechanism of action.
Synthesemethoden
The synthesis of CPQ involves the condensation of 3-chloroaniline with 2,3-dihydro-1H-cyclopenta[b]quinolone in the presence of a catalyst such as palladium on carbon. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of CPQ. The synthesis of CPQ has been optimized to yield high purity and yield, making it suitable for further applications.
Wissenschaftliche Forschungsanwendungen
CPQ has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and inflammation. In cancer research, CPQ has been shown to induce apoptosis and inhibit the proliferation of cancer cells, making it a promising candidate for cancer therapy. In viral infections, CPQ has been shown to inhibit the replication of HIV and HCV viruses, suggesting its potential use as an antiviral agent. In inflammation, CPQ has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2.ClH/c19-12-5-3-6-13(11-12)20-18-14-7-1-2-9-16(14)21-17-10-4-8-15(17)18;/h1-3,5-7,9,11H,4,8,10H2,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKBTBYDWLKKFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1)NC4=CC(=CC=C4)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methoxyphenyl)-3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4885633.png)

![ethyl 4-[(3,5-dimethoxybenzyl)amino]-1-piperidinecarboxylate](/img/structure/B4885642.png)
![2,7-dimethyl-4,9-bis(methylamino)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B4885650.png)
![9-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4885659.png)

![ethyl 6-bromo-4-hydroxy-2-[(isopropylamino)methyl]-5-methoxy-1-phenyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B4885684.png)
![3,3'-methylenebis{6-[(3-carboxypropanoyl)amino]benzoic acid}](/img/structure/B4885691.png)
![N-isopropyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B4885700.png)

![4-[4-(allyloxy)phenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4885728.png)


